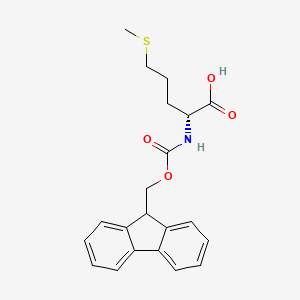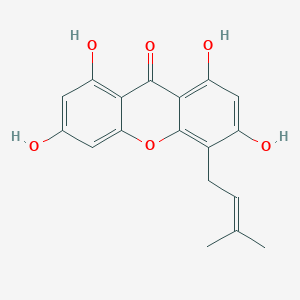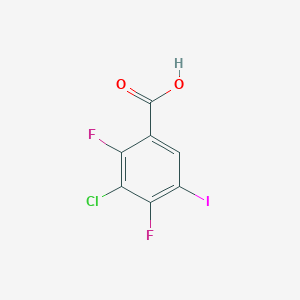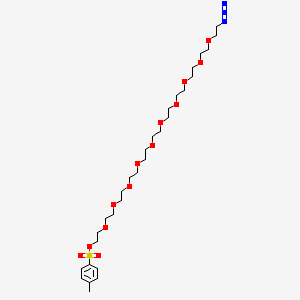
19-Hydroxysenecionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-Hydroxysenecionine is a pyrrolizidine alkaloid metabolite derived from senecionine. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds found in various plant species, particularly in the Senecio genus. These compounds are known for their hepatotoxicity and potential carcinogenicity. This compound was first isolated from the hepatic microsomes of mice, indicating its role as a metabolite in the biotransformation of senecionine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxysenecionine typically involves the hydroxylation of senecionine. This can be achieved through enzymatic reactions using liver microsomes, which mimic the metabolic processes in mammals. The specific conditions include the use of a muBondapak-C18 reverse-phase system for high-performance liquid chromatography to isolate and identify the metabolite .
Industrial Production Methods: Industrial production of this compound is not well-documented, primarily due to its classification as a toxic compound. the isolation from natural sources or through biotransformation processes using microbial or enzymatic systems could be potential methods for large-scale production.
化学反応の分析
Types of Reactions: 19-Hydroxysenecionine undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially leading to the formation of toxic metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other polar solvents are commonly used.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can exhibit different biological activities and toxicities.
科学的研究の応用
19-Hydroxysenecionine has several applications in scientific research:
Chemistry: Used as a model compound to study the metabolism of pyrrolizidine alkaloids and their toxicological profiles.
Biology: Investigated for its effects on cellular processes and its role in inducing hepatotoxicity.
Medicine: Studied for its potential therapeutic applications and toxicological impacts on liver function.
Industry: Limited applications due to its toxicity, but it can be used in research settings to develop detoxification methods and safety guidelines for handling pyrrolizidine alkaloids.
作用機序
The mechanism of action of 19-Hydroxysenecionine involves its biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This process leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing hepatotoxicity and potentially leading to carcinogenesis. The primary molecular targets include liver cells, where the compound induces oxidative stress and cellular damage .
類似化合物との比較
Senecionine: The parent compound from which 19-Hydroxysenecionine is derived.
Senecionine N-oxide: Another metabolite of senecionine with similar toxicological properties.
Retrorsine: A structurally related pyrrolizidine alkaloid with comparable biological effects.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its metabolic pathway and toxicity profile. Unlike other metabolites, it has distinct interactions with liver enzymes, leading to unique toxicological outcomes.
特性
分子式 |
C18H25NO6 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
(4E)-4-ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-3-11-8-13(9-20)18(2,23)17(22)24-10-12-4-6-19-7-5-14(15(12)19)25-16(11)21/h3-4,13-15,20,23H,5-10H2,1-2H3/b11-3+ |
InChIキー |
XVKRSUITGOSAJK-QDEBKDIKSA-N |
異性体SMILES |
C/C=C/1\CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO |
正規SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




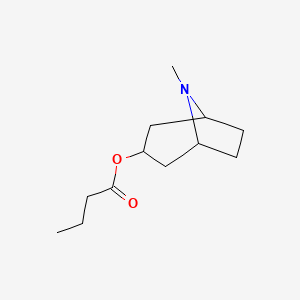
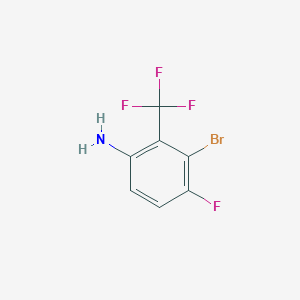
![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)

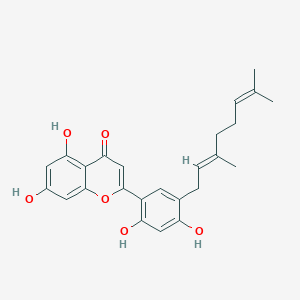
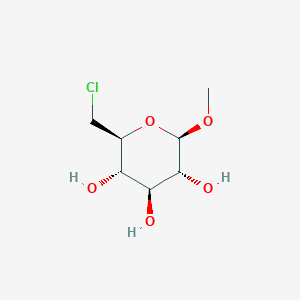
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
